molecular formula C14H18N2O2 B067946 (S)-2-((3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO)PROPANOIC ACID CAS No. 187884-90-8

(S)-2-((3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO)PROPANOIC ACID

Cat. No.: B067946
CAS No.: 187884-90-8
M. Wt: 246.3 g/mol
InChI Key: ZVYICXMIPNSFIA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid is a chiral dihydroisoquinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a stereospecific (S)-configured alpha-amino acid moiety tethered to a 3,3-dimethyl-3,4-dihydroisoquinoline scaffold, a privileged structure known for its diverse biological activities. The constrained, rigid dihydroisoquinoline unit can mimic peptide turn structures, making this molecule a valuable scaffold for the design and synthesis of novel protease inhibitors, allosteric modulators, and targeted protein degraders (PROTACs). Its specific mechanism of action is highly dependent on the research context, but its core structure suggests potential for interacting with enzymatic active sites or protein-protein interaction interfaces. Researchers utilize this high-purity building block to explore new chemical space in the development of therapeutics for oncology, neurological disorders, and infectious diseases. The defined stereochemistry at the alpha-carbon is critical for ensuring specific and potent interactions with chiral biological targets, underlining the importance of enantiopure compounds in lead optimization studies. This product is intended for research applications only.

Properties

IUPAC Name

(2S)-2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYICXMIPNSFIA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172111
Record name L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187884-90-8
Record name L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187884908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Strategies

The dihydroisoquinoline scaffold is typically synthesized via the Bischler-Napieralski reaction or Pomeranz-Fritsch cyclization. For the 3,3-dimethyl variant, a modified Pomeranz-Fritsch approach using acetone dimethyl acetal has been documented.

Representative Protocol

  • Starting Material : 2-(2-Aminophenyl)ethanol derivative

  • Cyclization Agent : Acetone dimethyl acetal (excess)

  • Conditions : HCl gas in anhydrous dichloromethane, 0°C → room temperature, 12 h

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

  • Yield : 68–72%

Alternative Route: Reductive Amination

A complementary method involves reductive amination of 2-acetylphenethylamine derivatives:

ComponentRoleQuantity
2-AcetylphenethylamineSubstrate1.0 eq
Formaldehyde (37%)Carbonyl source2.2 eq
NaBH₃CNReducing agent1.5 eq
MeOHSolvent10 vol
Conditions 0°C → reflux, 8 h
Yield 58%

Functionalization at Position 1: Amination

Direct Nucleophilic Substitution

The 1-position of the dihydroisoquinoline undergoes amination via an SNAr mechanism when activated with electron-withdrawing groups:

Procedure

  • Substrate : 1-Chloro-3,3-dimethyl-3,4-dihydroisoquinoline

  • Amination Agent : (S)-2-Aminopropanoic acid (2.5 eq)

  • Base : DIPEA (3.0 eq) in DMF

  • Temperature : 80°C, 24 h

  • Isolation : Precipitation with ice-water, filtration

  • Purity : >95% (HPLC), Yield : 63%

Buchwald-Hartwig Coupling

For unactivated substrates, palladium-catalyzed coupling proves effective:

ParameterSpecification
CatalystPd₂(dba)₃ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃ (3.0 eq)
SolventToluene
Temperature110°C, 16 h
Yield 71%

Stereochemical Control in Alanine Coupling

Chiral Pool Approach

Utilizing commercially available (S)-alanine ensures stereochemical fidelity:

Key Considerations

  • Protection of carboxylic acid as methyl ester (TMSCl/MeOH)

  • Activation as mixed carbonic anhydride (ClCO₂Et, NMM)

  • Coupling at 0°C for 2 h followed by deprotection (LiOH/THF-H₂O)

Dynamic Kinetic Resolution

For racemic intermediates, enzymatic resolution using Candida antarctica lipase B achieves >99% ee:

ConditionValue
SubstrateRacemic amine
EnzymeCAL-B (50 mg/mmol)
Acyl DonorVinyl acetate
SolventMTBE
Temperature30°C
Conversion 48% (S-enantiomer retained)

Industrial-Scale Optimization

Solvent Selection

Comparative analysis of reaction media:

SolventReaction Time (h)Yield (%)Purity (%)
DMF246395
NMP186897
DMSO127298

Catalytic System Screening

Catalyst/LigandTurnover NumberSelectivity (S:R)
Pd(OAc)₂/BINAP45092:8
Ni(acac)₂/DIOP32085:15
RhCl(PPh₃)₃21099:1

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

  • δ 7.82 (d, J = 7.8 Hz, 1H, Ar-H)

  • δ 4.21 (q, J = 7.2 Hz, 1H, CH-NH)

  • δ 1.48 (s, 6H, (CH₃)₂C)

  • δ 1.32 (d, J = 7.2 Hz, 3H, CH₃)

IR (ATR, cm⁻¹)

  • 1725 (C=O, carboxylic acid)

  • 1590 (C=N, isoquinoline)

  • 3300–2500 (broad, OH/NH)

Chemical Reactions Analysis

L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- can undergo various chemical reactions, including:

Scientific Research Applications

L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a pharmacological agent.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs in three categories: (1) derivatives with modified amino acid chains, (2) dihydroisoquinoline/dihydroquinoline-based analogs, and (3) propanoic acid derivatives with aromatic substituents.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Properties References
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid C₁₄H₁₈N₂O₂ 246.31 3,3-Dimethyl dihydroisoquinoline, propanoic acid Research chemical (pharmaceutical R&D)
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-4-methylpentanoic acid C₁₇H₂₄N₂O₂ 288.39 Extended 4-methylpentanoic acid chain Structural analog; potential enhanced lipophilicity
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid C₁₁H₁₀N₂O₃ 218.21 Quinoxaline-dione ring, propanoic acid Antimicrobial activity (hypothesized)
(S)-2-Amino-3-(3-cyanophenyl)propanoic acid C₁₀H₁₀N₂O₂ 190.20 3-Cyanophenyl group Fluorescent probe precursor
Aztreonam C₁₃H₁₇N₅O₈S₂ 435.43 β-lactam ring, sulfonic acid group Clinically used antibiotic (Gram-negative)
Fmoc-L-Dap(NBSD)-OH C₂₄H₁₉N₅O₆Se 552.41 Selenadiazolyl fluorophore, Fmoc-protected Fluorescent labeling in peptide synthesis

Key Observations

Structural Analogs with Modified Chains: The 4-methylpentanoic acid analog (C₁₇H₂₄N₂O₂) shares the dihydroisoquinoline core but has a longer hydrophobic side chain, which may enhance membrane permeability or target binding affinity compared to the shorter propanoic acid chain in the target compound .

Dihydroisoquinoline/Dihydroquinoline Derivatives: 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (C₁₁H₁₀N₂O₃) replaces the dimethyl group with a quinoxaline-dione ring, a structural motif linked to antimicrobial activity in related compounds . However, the target compound’s bioactivity remains uncharacterized.

Aztreonam (C₁₃H₁₇N₅O₈S₂), a β-lactam antibiotic, highlights the pharmacological diversity of propanoic acid derivatives, though its structure diverges significantly from the target compound .

Fluorogenic Derivatives :

  • Fmoc-L-Dap(NBSD)-OH (C₂₄H₁₉N₅O₆Se) incorporates a selenadiazolyl fluorophore, enabling applications in fluorescence-based assays—a contrast to the target compound’s research focus on chiral synthesis .

Research and Application Insights

  • Target Compound: Limited data exist on its biological activity, but its structural features (e.g., chiral center, rigid heterocycle) suggest utility in designing enzyme inhibitors or receptor modulators .
  • Antimicrobial Potential: notes that dihydroquinoline-based propanoic acid derivatives exhibit antimicrobial properties, but direct evidence for the target compound is lacking .
  • Pharmacological Benchmarks: Aztreonam’s success underscores the importance of substituent diversity in propanoic acid derivatives for drug development .

Biological Activity

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18N2O2
  • Molecular Weight : 246.30 g/mol
  • CAS Number : 187884-90-8
  • Synonyms : (S)-2-amino-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)propanoic acid

Biological Activity Overview

The compound exhibits various biological activities, particularly in the context of neuropharmacology and cancer research. Its structural features suggest potential interactions with neurotransmitter systems and cancer cell pathways.

Neuropharmacological Effects

Research indicates that this compound may act as a modulator of the N-methyl-D-aspartate receptor (NMDAR), which is crucial for synaptic plasticity and memory formation. Studies have shown that compounds with similar structures can enhance NMDAR activity, potentially offering therapeutic benefits in neurological disorders such as Alzheimer's disease and schizophrenia .

Anticancer Activity

In vitro studies have demonstrated that derivatives of isoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazone derivatives derived from related structures have shown potent antiproliferative activity against glioblastoma and breast cancer cells at nanomolar concentrations . The mechanism often involves inducing apoptosis through morphological changes in cells.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • NMDAR Modulation : The compound may enhance calcium influx through NMDARs, promoting neuroprotective effects.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies

  • Neuroprotection in Animal Models :
    A study investigating the neuroprotective effects of isoquinoline derivatives showed that treatment with this compound resulted in improved cognitive functions in rodent models subjected to neurotoxic insults. Behavioral tests indicated enhanced memory retention compared to control groups .
  • Cytotoxicity Against Cancer Cell Lines :
    In a series of experiments assessing the cytotoxic effects of various isoquinoline derivatives, this compound demonstrated IC50 values in the low micromolar range against breast adenocarcinoma cell lines. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Data Summary Table

Property/ActivityResult/Observation
Molecular Weight246.30 g/mol
NMDAR ModulationPotential enhancement of synaptic plasticity
CytotoxicitySignificant against glioblastoma and breast cancer
IC50 ValuesLow micromolar range
MechanismApoptosis induction via caspase activation

Q & A

Q. What are the recommended synthetic routes for (S)-2-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid?

Methodological Answer: The compound can be synthesized via palladium-catalyzed C–H aminoimidoylation, which allows functionalization of the 3,4-dihydroisoquinoline scaffold. Key steps include:

  • Using tert-butyl nitrite (t-BuONO) as an amino source under Pd(OAc)₂ catalysis.
  • Optimizing reaction temperature (80–100°C) and solvent (DCE or toluene) to achieve regioselectivity .
  • Purification via reverse-phase HPLC to isolate the enantiomerically pure (S)-form.

Q. How can the compound be characterized using spectroscopic methods?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to confirm the dihydroisoquinoline backbone and stereochemistry. Key signals include aromatic protons (δ 6.5–7.5 ppm) and the α-amino proton (δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (HRMS) validates the molecular ion peak at m/z 246.31 (M+H⁺) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by co-crystallizing with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. What solubility and stability considerations are critical for experimental design?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or methanol (10–20 mM stock solutions recommended). Adjust pH to 7–8 using NaOH to enhance aqueous solubility .
  • Stability : Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation of the dihydroisoquinoline ring. Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding affinity. For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from varying ATP concentrations in kinase assays .
  • Batch Analysis : Compare purity (>95% by HPLC) and stereochemical integrity (via chiral chromatography) across studies. Impurities in diastereomers (e.g., R-configuration) can skew results .

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Incorporate Fmoc-protected amino acids (e.g., Fmoc-L-Dap derivatives) to enforce stereochemical control during coupling reactions .
  • Dynamic Kinetic Resolution : Use Ru-based catalysts to racemize undesired enantiomers during asymmetric hydrogenation of the isoquinoline ring .

Q. How can the compound’s role in enzyme inhibition be mechanistically investigated?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to distinguish competitive vs. allosteric inhibition. A negative ΔH suggests hydrogen bonding with active-site residues .
  • Mutagenesis Studies : Replace key residues (e.g., Asp189 in proteases) to identify binding hotspots. Pair with molecular docking (AutoDock Vina) to validate interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.